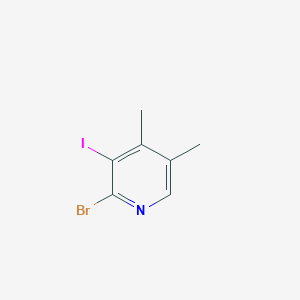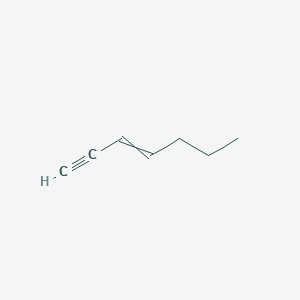
3-Hepten-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hepten-1-yne is an organic compound with the molecular formula C7H10. It is an unsaturated hydrocarbon featuring both a double bond and a triple bond in its structure, making it part of the enyne family. The presence of these multiple bonds gives this compound unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hepten-1-yne can be synthesized through various methods. One common approach involves the isomerization of enyne-group containing compounds in superbasic media such as sodium ethylenediamine (NaEDA) or ethylenediamine (EDA). For example, the isomerization of (Z, E)-2-octen-4-yn-1-ol to (Z, E)-5-octen-7-yn-1-ol has been successfully achieved using NaEDA/EDA .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of alkynes with appropriate reagents under controlled conditions. For instance, the reaction of 3,3-dimethyl-1-butyne with sodium amide followed by methyl iodide can yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Hepten-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can lead to the formation of alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are often used for hydrogenation reactions.
Substitution: Reagents like alkyl halides and bases such as sodium amide (NaNH2) are commonly employed.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes or alkenes.
Aplicaciones Científicas De Investigación
3-Hepten-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving unsaturated hydrocarbons.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hepten-1-yne involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These bonds can interact with different molecular targets and pathways, leading to the formation of diverse products. For example, in hydrogenation reactions, the triple bond is reduced to a double bond or a single bond, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
1-Heptyne: An alkyne with a single triple bond.
3-Heptene: An alkene with a single double bond.
1-Heptene: An alkene with a double bond at the terminal position.
Uniqueness
3-Hepten-1-yne is unique due to the presence of both a double bond and a triple bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of unsaturation.
Propiedades
Número CAS |
2806-40-8 |
|---|---|
Fórmula molecular |
C7H10 |
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
hept-3-en-1-yne |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h1,5,7H,4,6H2,2H3 |
Clave InChI |
LXPWTZWMHUCANN-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



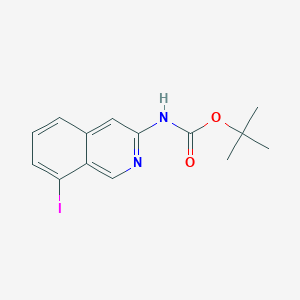
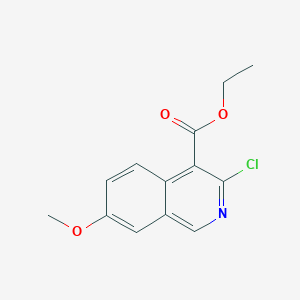
![2-(Pyridin-4-yl)benzo[d]oxazol-4-amine](/img/structure/B15331028.png)

![2-[4-(Trifluoromethoxy)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15331047.png)
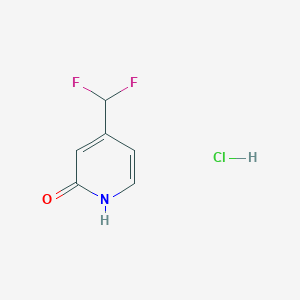

![3-Methyl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15331060.png)
![7-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15331068.png)
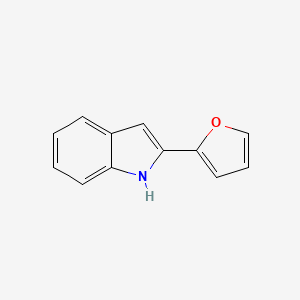
![6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331076.png)
![2,7-Diazaspiro[4.4]nonane hydrochloride](/img/structure/B15331079.png)
